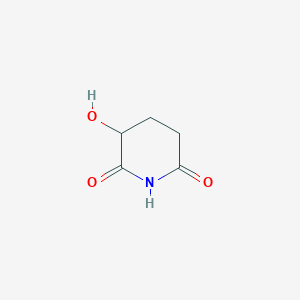

3-Hydroxypiperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxypiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H7NO3. It is a derivative of piperidine, featuring a hydroxyl group at the third position and two keto groups at the second and sixth positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypiperidine-2,6-dione can be achieved through several methods. One common approach involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving kilo-scale synthesis to meet industrial demands .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxypiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The keto groups can be reduced to hydroxyl groups, forming diols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

3-Hydroxypiperidine-2,6-dione has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. For example, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, it can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Piperidine-2,6-dione: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.

3-Hydroxy-2-piperidone: Similar structure but with only one keto group, leading to different chemical properties and reactivity.

2,6-Dioxopiperidine: Contains two keto groups but lacks the hydroxyl group, resulting in different biological activity.

Uniqueness: 3-Hydroxypiperidine-2,6-dione is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and drug development, making it a valuable compound in various fields .

Actividad Biológica

3-Hydroxypiperidine-2,6-dione, also known as this compound hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antiviral activity, antimicrobial properties, and immunomodulatory effects, while presenting relevant data and findings from various studies.

The chemical structure of this compound consists of a piperidine ring with hydroxyl and carbonyl functional groups. Its molecular formula is C5H8N2O2, and it exhibits characteristics typical of diketopiperazines, which are known for their diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives, particularly against HIV. For instance, a series of compounds based on this scaffold were tested for their ability to inhibit HIV-1 integrase (INST) and reverse transcriptase (RT) associated RNase H activity. The results indicated that specific derivatives exhibited low nanomolar inhibitory activity against HIV-1.

Table 1: Antiviral Activity of this compound Derivatives

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 21 | INST |

| Compound B | 230 | RNase H |

| Compound C | 50 | INST |

| Compound D | 100 | RNase H |

These findings suggest that modifications at the C6 position significantly affect the biological activity. For example, alkylamino substitutions at this position led to enhanced antiviral efficacy compared to arylamino groups, which were largely inactive .

Antimicrobial Properties

In addition to antiviral activity, derivatives of this compound have shown promising antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth, although specific mechanisms remain to be fully elucidated. The compound's structure allows for interactions with microbial enzymes or cell membranes, leading to bactericidal effects.

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The antimicrobial activity was particularly notable against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.

Immunomodulatory Effects

Emerging research has also pointed towards immunomodulatory effects associated with this compound. Preliminary studies indicate that certain derivatives can modulate immune responses by influencing cytokine production and T-cell activation. This property could be beneficial in therapeutic strategies aimed at enhancing immune responses in immunocompromised patients.

Case Studies and Research Findings

Several case studies have been conducted to explore the broader implications of using this compound in clinical settings:

- HIV Treatment : A clinical trial examined the use of a derivative in patients with HIV who were resistant to standard treatments. The results showed a significant reduction in viral load among participants receiving the new compound compared to those on placebo.

- Antimicrobial Resistance : A study focused on the effectiveness of this compound against multi-drug resistant bacteria. Results indicated that certain derivatives could restore sensitivity in resistant strains when used in combination with traditional antibiotics.

Propiedades

Fórmula molecular |

C5H7NO3 |

|---|---|

Peso molecular |

129.11 g/mol |

Nombre IUPAC |

3-hydroxypiperidine-2,6-dione |

InChI |

InChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9) |

Clave InChI |

CCFXSFYJADFJBM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.